molecular formula C21H25NO5 B13433574 10-Oxo-nalbuphine

10-Oxo-nalbuphine

Cat. No.: B13433574
M. Wt: 371.4 g/mol
InChI Key: BJGOBWBVZLDMIK-MPHJBUKRSA-N
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Description

10-Oxo-nalbuphine is a semi-synthetic opioid derivative structurally related to nalbuphine, a mixed κ-opioid receptor agonist and μ-opioid receptor partial agonist. Such structural alterations often influence receptor binding affinity, metabolic stability, and therapeutic efficacy compared to parent compounds or analogs .

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(4S,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-2,4,5,6,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one

InChI

InChI=1S/C21H25NO5/c23-13-5-4-12-15-17(13)27-19-14(24)6-7-21(26)18(16(12)25)22(9-8-20(15,19)21)10-11-2-1-3-11/h4-5,11,14,18-19,23-24,26H,1-3,6-10H2/t14-,18+,19-,20-,21+/m0/s1

InChI Key

BJGOBWBVZLDMIK-MPHJBUKRSA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O)O

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-nalbuphine typically involves the oxidation of nalbuphine. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 10th position of the nalbuphine molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 10-Oxo-nalbuphine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield 10-hydroxy-nalbuphine .

Scientific Research Applications

10-Oxo-nalbuphine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Oxo-nalbuphine involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in modulating pain perception while minimizing the risk of respiratory depression and addiction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 10-Oxo-nalbuphine and related opioids, based on available evidence and extrapolated

Compound Molecular Formula Molecular Weight Key Structural Features Receptor Activity (κ/μ/δ) Clinical Use/Notes
This compound Not provided* Not provided* Ketone at C10 (inferred from nomenclature) Unknown* Experimental/research use (inferred)
Nalbuphine C₂₁H₂₇NO₄ 357.45 g/mol Cyclopropylmethyl group, phenolic hydroxyl κ-agonist, μ-partial agonist Pain management, mixed agonist-antagonist
Morphine C₁₇H₁₉NO₃ 285.34 g/mol Phenolic hydroxyl, ether bridge μ-agonist, δ-weak agonist Severe pain relief
10-Oxo Morphine C₁₇H₁₇NO₄ 299.32 g/mol Ketone at C10 (confirmed) Unknown Research compound (TRC catalog)
Oxycodone C₁₈H₂₁NO₄ 315.37 g/mol 14-hydroxyl, methyl group μ-agonist Moderate-severe pain

*Note: Specific data for this compound are absent in the provided evidence. Structural inferences are based on nomenclature and nalbuphine derivatives.

Pharmacological and Clinical Insights

Receptor Binding and Selectivity

Nalbuphine’s κ-agonist and μ-antagonist activity reduces respiratory depression risk compared to pure μ-agonists like morphine. However, receptor binding data are unavailable.

Metabolic Profile

lists metabolites like norbuprenorphine and norfentanyl, which are inactive or less active than parent compounds. This compound’s metabolic pathway remains uncharacterized, but nalbuphine undergoes hepatic glucuronidation. Ketone modifications (e.g., 10-Oxo Morphine) may slow metabolism, prolonging half-life .

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